molecular formula C17H10Br2N8O3 B11556549 6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11556549
M. Wt: 534.1 g/mol
InChI Key: KGJUTKGHLKDIAC-DNTJNYDQSA-N
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Description

6-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate under reflux conditions. This intermediate is then subjected to cyclization with 3-bromophenyl isocyanate in the presence of a suitable catalyst to form the oxadiazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The bromine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The hydrazone moiety can participate in condensation reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon as a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

6-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-nitrophenylhydrazine
  • 3-Bromophenylisocyanate
  • Oxadiazole derivatives

Uniqueness

The uniqueness of 6-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C17H10Br2N8O3

Molecular Weight

534.1 g/mol

IUPAC Name

5-N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-6-N-(3-bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C17H10Br2N8O3/c18-10-2-1-3-11(7-10)21-14-15(23-17-16(22-14)25-30-26-17)24-20-8-9-4-5-12(19)13(6-9)27(28)29/h1-8H,(H,21,22,25)(H,23,24,26)/b20-8+

InChI Key

KGJUTKGHLKDIAC-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC2=NC3=NON=C3N=C2N/N=C/C4=CC(=C(C=C4)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC3=NON=C3N=C2NN=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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